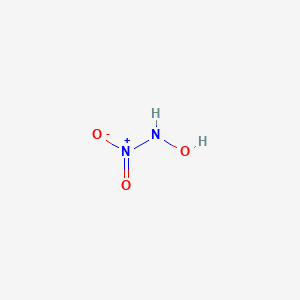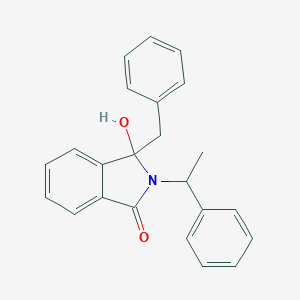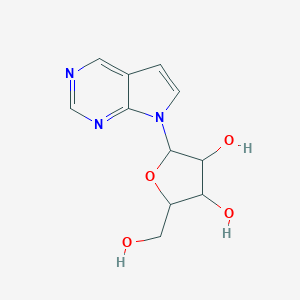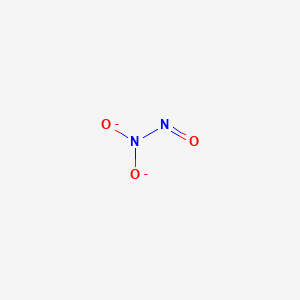![molecular formula C17H21NO6 B231972 (2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol CAS No. 17232-53-0](/img/structure/B231972.png)
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The synthesis of quino[1,2-c]quinazolines and indazolo[2,3-a]quinolines as analogs of antitumor benzo[c]phenanthridine alkaloids has been explored (Phillips & Castle, 1980). These compounds, including derivatives of [1,3]dioxolo[4,5-h]quinolin-7-yl, have potential applications in cancer research.
- Novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds were synthesized under solvent-free conditions, highlighting advancements in green chemistry and synthetic methodology (Wu Xiao-xi, 2015).
Applications in Organic Synthesis
- The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, closely related to the queried chemical, has found use in asymmetric organic synthesis (Xiaoyun Hu & Zixing Shan, 2020). This demonstrates the potential of related compounds in the field of asymmetric synthesis.
Anticancer Potential and Other Biological Activities
- The synthesis of 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel analogues of podophyllotoxins highlights potential anticancer activity. These compounds were developed through a three-component reaction, indicating the significance of [1,3]dioxolo[4,5-g]quinolin derivatives in medicinal chemistry (Tuanjie Li et al., 2015).
Molecular Structure and Properties
- The molecular structure and properties of compounds like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provide insights into the conformational and configurational disorder in such molecules (Cuervo et al., 2009). This is crucial for understanding the chemical behavior and potential applications of these compounds.
Novel Synthesis Methods
- The sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 demonstrates an eco-friendly approach to creating these compounds (Bhardwaj et al., 2019). Such innovative synthesis methods contribute to sustainable chemistry practices.
Propiedades
Número CAS |
17232-53-0 |
|---|---|
Nombre del producto |
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol |
Fórmula molecular |
C17H21NO6 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C17H21NO6/c1-17(2,20)12(19)7-10-14(21-3)9-5-6-11-15(24-8-23-11)13(9)18-16(10)22-4/h5-6,12,19-20H,7-8H2,1-4H3/t12-/m1/s1 |
Clave InChI |
UEHVFWBKXUSZEQ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)([C@@H](CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
SMILES |
CC(C)(C(CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
SMILES canónico |
CC(C)(C(CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)






![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)


